Unii-4I12ES557C
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Overview
Description
5-(Fluoro-18F)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. The incorporation of the radioactive isotope fluorine-18 allows for the visualization of biological processes in vivo. This compound is particularly valuable in medical diagnostics and research, providing insights into various physiological and pathological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fluoro-18F)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine typically involves the following steps:
Fluorination: The introduction of fluorine-18 is achieved through nucleophilic substitution reactions. A precursor molecule containing a suitable leaving group (e.g., a tosylate or mesylate) is reacted with [18F]fluoride ion in the presence of a phase-transfer catalyst.
Cyclization: The fluorinated intermediate undergoes cyclization to form the oxazolo[5,4-b]pyridine core. This step often requires specific reaction conditions, such as elevated temperatures and the presence of a base.
Functional Group Modifications: Additional functional group modifications may be necessary to introduce the 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl moiety. This can involve various organic reactions, including cross-coupling reactions and nucleophilic substitutions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while ensuring high radiochemical purity and yield. Automated synthesis modules are often employed to streamline the process and maintain consistency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the oxazolo[5,4-b]pyridine core. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule. Halogenation and alkylation are common examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium azide).
Major Products
Oxidation: Formation of oxazolo[5,4-b]pyridine N-oxides.
Reduction: Formation of reduced oxazolo[5,4-b]pyridine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Fluoro-18F)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine is used as a radiotracer to study reaction mechanisms and kinetics. Its radiolabeled nature allows for the tracking of molecular transformations in real-time.
Biology
In biological research, this compound is employed to investigate cellular processes and molecular interactions. It can be used to label specific biomolecules, enabling the study of their distribution and dynamics within living organisms.
Medicine
In medicine, the compound is utilized in PET imaging to diagnose and monitor various diseases, including cancer, neurological disorders, and cardiovascular conditions. Its ability to provide high-resolution images of biological processes makes it a valuable tool in clinical diagnostics.
Industry
In the industrial sector, 5-(Fluoro-18F)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine is used in the development of new radiopharmaceuticals and imaging agents. It serves as a model compound for optimizing synthesis and radiolabeling techniques.
Mechanism of Action
The mechanism of action of 5-(Fluoro-18F)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets in the body. Upon administration, the compound is taken up by cells and tissues, where it binds to target molecules. The radioactive decay of fluorine-18 emits positrons, which interact with electrons to produce gamma rays. These gamma rays are detected by PET scanners, providing detailed images of the compound’s distribution and localization.
Comparison with Similar Compounds
Similar Compounds
5-(Fluoro-18F)-2-(1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine: Lacks the methyl group at the 1-position of the pyrrolo[2,3-b]pyridine moiety.
5-(Fluoro-18F)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)oxazolo[5,4-b]pyridine: The pyrrolo[2,3-b]pyridine moiety is attached at the 3-position instead of the 5-position.
5-(Fluoro-18F)-2-(1-methyl-1H-indol-5-yl)oxazolo[5,4-b]pyridine: Contains an indole moiety instead of the pyrrolo[2,3-b]pyridine moiety.
Uniqueness
The uniqueness of 5-(Fluoro-18F)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine lies in its specific structural features, such as the fluorine-18 radiolabel and the combination of the oxazolo[5,4-b]pyridine and pyrrolo[2,3-b]pyridine moieties. These characteristics contribute to its distinct pharmacokinetic properties and imaging capabilities, making it a valuable compound in scientific research and medical diagnostics.
Properties
CAS No. |
1201324-21-1 |
---|---|
Molecular Formula |
C14H9FN4O |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
5-(18F)fluoranyl-2-(1-methylpyrrolo[2,3-b]pyridin-5-yl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C14H9FN4O/c1-19-5-4-8-6-9(7-16-12(8)19)13-17-10-2-3-11(15)18-14(10)20-13/h2-7H,1H3/i15-1 |
InChI Key |
WYQHKOHCTMNFAU-HUYCHCPVSA-N |
Isomeric SMILES |
CN1C=CC2=CC(=CN=C21)C3=NC4=C(O3)N=C(C=C4)[18F] |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)C3=NC4=C(O3)N=C(C=C4)F |
Origin of Product |
United States |
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